molecular formula C8H9NO2 B8812838 N-[(2-methoxyphenyl)methylidene]hydroxylamine

N-[(2-methoxyphenyl)methylidene]hydroxylamine

Cat. No. B8812838
M. Wt: 151.16 g/mol
InChI Key: CBQNSTKQBGIAEL-UHFFFAOYSA-N
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Patent
US08552039B2

Procedure details

Add sodium hydroxide (8.50 g, 220 mmol) in water (150 mL) to a solution of o-anisaldehyde (25.0 g, 180 mmol) and hydroxylamine hydrochloride (15.4 g, 220 mmol) in ethanol (150 mL) and water (150 mL) at room temperature and stir the mixture for 3 hours. Acidify the mixture to pH 6 with 1 N HCl solution and collect the solids by vacuum filtration to provide 2-methoxybenzaldehyde oxime (32.0 g, 99%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH:3](=O)[C:4]1[C:5]([O:10][CH3:11])=[CH:6][CH:7]=[CH:8][CH:9]=1.Cl.[NH2:14]O>O.C(O)C>[CH3:11][O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH:3]=[N:14][OH:1] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 g
Type
reactant
Smiles
C(C=1C(=CC=CC1)OC)=O
Name
Quantity
15.4 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir the mixture for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acidify the mixture to pH 6 with 1 N HCl solution and collect the solids
FILTRATION
Type
FILTRATION
Details
by vacuum filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C=NO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 117.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.